Product packaging for 1,2-Bis(o-aminophenoxy)ethane(Cat. No.:CAS No. 52411-34-4)

1,2-Bis(o-aminophenoxy)ethane

Cat. No.: B014864
CAS No.: 52411-34-4
M. Wt: 244.29 g/mol
InChI Key: PSDFQEVOCCOOET-UHFFFAOYSA-N
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Description

1,2-Bis(o-aminophenoxy)ethane (CAS 52411-34-4) is a high-purity aromatic diamine compound with the molecular formula C 14 H 16 N 2 O 2 and a molecular weight of 244.29 g/mol. It serves as a versatile and critical building block in chemical synthesis, distinguished by its flexible ethylene glycol diether core flanked by two ortho-aminophenol units. This structure provides a unique combination of conformational flexibility and coordinative functionality, making it an invaluable precursor in advanced materials science and coordination chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O2 B014864 1,2-Bis(o-aminophenoxy)ethane CAS No. 52411-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-aminophenoxy)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8H,9-10,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDFQEVOCCOOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCCOC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365262
Record name 2,2'-[Ethane-1,2-diylbis(oxy)]dianiline
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Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666595
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

52411-34-4
Record name 2,2′-[1,2-Ethanediylbis(oxy)]bis[benzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52411-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,2'-[Ethane-1,2-diylbis(oxy)]dianiline
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Record name Benzenamine, 2,2'-[1,2-ethanediylbis(oxy)]bis
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1,2-Bis(o-aminophenoxy)ethane

The most well-documented and industrially relevant synthesis of this compound is a two-step process. This method begins with the formation of a dinitro precursor, which is subsequently reduced to the target diamine.

The initial step is the etherification of ethylene (B1197577) glycol with an ortho-substituted nitrobenzene (B124822). Specifically, 2-chloronitrobenzene is reacted with ethylene glycol in the presence of a strong base. This reaction, a Williamson ether synthesis, forms the intermediate compound 1,2-bis(2-nitrophenoxy)ethane (B14865) . Historical methods describe reacting the sodium or potassium salt of 2-nitrophenol (B165410) with 1,2-dihaloethanes. google.com

The second and final step is the reduction of the two nitro groups on 1,2-bis(2-nitrophenoxy)ethane to form the corresponding amino groups of this compound. A common and effective method for this transformation is catalytic hydrogenation. chembk.com The dinitro compound is dissolved in a suitable solvent, such as ethanol (B145695), and subjected to hydrogen gas in the presence of a metal catalyst.

A typical procedure involves charging a high-pressure reactor with 1,2-bis(2-nitrophenoxy)ethane, a nickel catalyst, activated carbon, and ethanol. chembk.com The reduction converts the nitro groups to primary amines, yielding the final product, which can be purified by crystallization.

Advanced Synthetic Strategies and Optimization in Academic Literature

Research has focused on optimizing the established synthetic routes to improve yield, purity, and process efficiency, particularly for the precursor 1,2-bis(2-nitrophenoxy)ethane. One patented improvement involves conducting the etherification of ethylene glycol and 2-chloronitrobenzene in N,N-dimethylacetamide (DMAc) as the solvent. google.comgoogle.com This process allows for high yield and excellent technical purity, producing a product that can often be used in the subsequent reduction step without further purification. google.com

Key optimization parameters for the etherification step are detailed in the following table.

ParameterConditionRationale
Solvent N,N-Dimethylacetamide (DMAc)Provides a suitable reaction medium, leading to high yield and purity. google.comgoogle.com
Base Sodium Hydroxide or Potassium HydroxideAdded as a solid or suspension to facilitate the etherification. google.com
Temperature 40 to 100°C (optimally 55 to 65°C)Controlled to ensure the reaction proceeds efficiently without excessive side products. google.comgoogle.com
Reactant Ratio ~1.9 to 2.5 moles of 2-chloronitrobenzene per mole of ethylene glycolUsing an excess of the nitrobenzene component drives the reaction to completion. google.com

For the reduction step, while catalytic hydrogenation with catalysts like Raney Nickel or Palladium on carbon (Pd/C) is standard, alternative reducing agents can be employed. For analogous nitroaromatic compounds, reduction using hydrazine (B178648) monohydrate with a Pd/C catalyst in ethanol has been shown to be effective, achieving high yields. nih.gov Such methods could be adapted for the synthesis of this compound to avoid the need for high-pressure hydrogenation equipment.

Functionalization and Derivatization Approaches

The two primary amine groups of this compound are reactive sites that allow for a wide range of chemical modifications, leading to the creation of larger, more complex functional molecules.

Synthesis of Schiff Base Ligands Derived from this compound

This compound is an excellent precursor for the synthesis of tetradentate Schiff base ligands. These ligands are formed through the condensation reaction of the diamine with two equivalents of an aromatic aldehyde, typically one containing a hydroxyl group ortho to the aldehyde, such as salicylaldehyde (B1680747). tandfonline.comresearchgate.net

The synthesis is generally straightforward, involving the refluxing of the diamine and salicylaldehyde in an alcoholic solvent like ethanol. The reaction results in the formation of two imine (azomethine) bonds, creating a large, flexible ligand capable of coordinating with metal ions through two nitrogen atoms and two phenolic oxygen atoms (ONNO coordination). tandfonline.com

Reactant 1Reactant 2Product Schiff Base
This compoundSalicylaldehydeN,N′-bis(salicylidene)-1,2-bis-(o-aminophenoxy)ethane tandfonline.com
1,2-Bis(p-aminophenoxy)ethane5-methyl salicylaldehydeN.N'-1,2-Bis(5-methyl salicylidene)-1,2–bis-(p-aminophenoxy) ethane (B1197151) ijcrt.org

These Schiff base ligands are instrumental in coordination chemistry for preparing metal complexes with various transition metals, including Cu(II), Ni(II), and Zn(II). tandfonline.com

Synthesis of this compound-N,N,N',N'-tetraacetic Acid (BAPTA) and its Esters

Perhaps the most prominent derivative of this compound is This compound-N,N,N',N'-tetraacetic Acid , commonly known as BAPTA . sigmaaldrich.comsigmaaldrich.com BAPTA is a highly selective calcium chelator widely used in biochemistry and cell biology to control calcium ion concentrations. sigmaaldrich.com Its synthesis involves the N-alkylation of the two primary amine groups of the parent diamine. This is achieved by reacting this compound with four equivalents of an ethyl haloacetate, such as ethyl bromoacetate, followed by hydrolysis of the resulting tetraester to yield the four carboxylic acid groups of BAPTA.

To enhance cell permeability for biological studies, the carboxylic acid groups of BAPTA are often masked as esters. A crucial derivative is the acetoxymethyl ester, BAPTA-AM . tocris.comnih.gov This form can pass through cell membranes, whereupon intracellular esterase enzymes cleave the ester groups, releasing the active BAPTA molecule inside the cell. nih.gov The synthesis of BAPTA and its analogues has been a key development for studying calcium signaling. researchgate.net

Covalent Incorporation into Polymeric Matrices

The diamine structure of this compound makes it a suitable monomer for the synthesis of polymers. Although the isomeric diamine, 1,2-bis(4-aminophenoxy)ethane, is more commonly cited for creating high-performance polyimides, the ortho-substituted variant can also be used. nih.govresearchgate.netunivook.com Polyimides are synthesized by reacting a diamine with a dianhydride.

Furthermore, derivatives of this compound have been covalently incorporated into polymer backbones to create functional materials. In one study, BAPTA was covalently bound to both a polysulfone and an insoluble polystyrene matrix. csuc.catresearchgate.net More recently, a BAPTA derivative was copolymerized with 2,2′-bithiophene via electrochemical polymerization. rsc.org This process created an electrically conductive polymer layer that functions as a potentiometric sensor, demonstrating high selectivity for calcium ions. rsc.org This approach highlights a sophisticated method for integrating the specific ion-chelating properties of a BAPTA core into a functional polymeric material.

Coordination Chemistry and Metal Ion Complexation

Ligand Design Principles and Coordination Motifs of 1,2-Bis(o-aminophenoxy)ethane

This compound serves as a precursor for the synthesis of multidentate ligands, particularly through the formation of Schiff bases. The condensation reaction of the primary amine groups of this compound with aldehydes (such as salicylaldehyde (B1680747) or 2-hydroxynaphthalin-1-carbaldehyde) results in the formation of tetradentate Schiff base ligands. tandfonline.comtandfonline.com These ligands typically feature an N₂O₂ donor set.

The coordination of these Schiff base ligands to a central metal ion generally occurs through the two azomethine nitrogen atoms and the two phenolic oxygen atoms. tandfonline.comresearchgate.netresearchgate.net The flexibility of the ethane-1,2-diylbis(oxy) linker allows the ligand to wrap around the metal ion, forming stable chelate rings. This arrangement leads to the formation of mononuclear complexes with a 1:1 metal-to-ligand ratio. researchgate.nettandfonline.com The resulting complexes often adopt square-planar or tetrahedral geometries, although octahedral geometries can also be achieved. researchgate.netijcrt.org

Studies on Transition Metal Complexes of Derived Schiff Bases

The Schiff bases derived from this compound readily form stable complexes with a variety of transition metal ions. Extensive research has been conducted on the synthesis, structure, and properties of these complexes, particularly with Cu(II), Ni(II), Zn(II), and VO(IV).

The synthesis of these metal complexes is typically achieved by reacting the pre-synthesized Schiff base ligand with a corresponding metal salt (e.g., acetate, nitrate, or sulfate) in a suitable solvent like dimethylformamide (DMF) or ethanol (B145695). tandfonline.comijcrt.org The mixture is often refluxed for several hours to ensure the completion of the reaction. ijcrt.org The resulting solid complexes are then filtered, washed, and dried. tandfonline.com

The structures of these complexes have been elucidated using a combination of analytical and spectroscopic techniques. Elemental analysis confirms the stoichiometry of the complexes, while molar conductance measurements in solvents like DMF indicate their non-electrolytic nature. tandfonline.commdpi.com Magnetic susceptibility measurements help in determining the geometry of the complexes. tandfonline.comtandfonline.com

Table 1: Synthesis and Characterization of Transition Metal Complexes with Schiff Bases Derived from this compound

Complex Synthesis Method Characterization Techniques Proposed Geometry Reference(s)
Cu(II), Ni(II), Zn(II) Complexes with N,N′-bis(salicylidene)-1,2-bis-(o-aminophenoxy)ethane Reaction of the Schiff base with metal salts in methanol (B129727) or 80% dioxane/water. Elemental Analysis, Magnetic Measurements, ¹H NMR, ¹³C NMR, UV-Vis, IR, Conductance Measurements. Square-planar or tetrahedral. tandfonline.comresearchgate.net
Cu(II), Ni(II), VO(IV), Zn(II) Complexes with N,N′-bis(2-hydroxynaphthalin-1-carbaldehydene)-1,2-bis-(o-aminophenoxy)ethane Reaction of the Schiff base with metal ions in DMF. Elemental Analyses, Magnetic Measurements, ¹H NMR, UV-Vis, IR, Conductance Measurements. Not specified. tandfonline.com

| VO(IV) Complex with Schiff base from 1,2-bis(p-aminophenoxy)ethane and 2-hydroxynaphthalin-1-carbaldehyde | Synthesis of the complex from the Schiff base and VOSO₄·5H₂O. | Elemental Analysis, Magnetic Measurements, Mass Spectral Data, UV-Vis, IR. | Not specified. | researchgate.netresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Thermodynamic studies, often carried out using conductometric methods, provide insights into the stability of the formed complexes. tandfonline.comresearchgate.net For instance, the stability constants (log K) for the complexation of Cu(II) and Zn(II) with N,N′-bis(salicylidene)-1,2-bis-(o-aminophenoxy)ethane have been determined in solvents like 80% dioxane/water and pure methanol. tandfonline.com

Studies on similar Schiff base systems have shown that complex formation is generally a spontaneous process, as indicated by negative Gibbs free energy (ΔG°) values. researchgate.net The enthalpy (ΔH°) and entropy (ΔS°) changes reveal whether the complexation is exothermic or endothermic and provide information about the changes in the organization of the system. researchgate.net For example, the stability of Co(II) complexes with certain Schiff bases was found to decrease with increasing temperature, indicating an exothermic reaction. researchgate.net

Table 2: Thermodynamic Data for Metal Complex Formation

Metal Ion Ligand System Solvent Stability Constant (log K) Thermodynamic Parameters Reference(s)
Cu(II) N,N′-bis(salicylidene)-1,2-bis-(o-aminophenoxy)ethane 80% dioxane/water Higher than Zn(II) Not specified tandfonline.comresearchgate.net
Zn(II) N,N′-bis(salicylidene)-1,2-bis-(o-aminophenoxy)ethane 80% dioxane/water Lower than Cu(II) Not specified tandfonline.comresearchgate.net

This table is interactive. Users can sort the data by clicking on the column headers.

Spectroscopic techniques are crucial for understanding the coordination of the Schiff base ligand to the metal ion.

Infrared (IR) Spectroscopy: The IR spectra of the complexes show characteristic shifts compared to the free ligand. A key indicator of coordination is the shift of the azomethine (C=N) stretching vibration to a different frequency upon complexation. ijcrt.org The disappearance of the phenolic O-H band in the spectra of the complexes confirms the deprotonation and coordination of the phenolic oxygen. ekb.eg New bands at lower frequencies can be assigned to the M-N and M-O stretching vibrations, further confirming the metal-ligand bond formation.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions. ekb.eg These bands are helpful in proposing the coordination environment around the metal ion (e.g., tetrahedral or square-planar). ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes (like those of Zn(II)). tandfonline.comijcrt.org In the ¹H NMR spectra of the complexes, the signal for the azomethine proton often shifts, indicating its involvement in coordination. ekb.eg The disappearance of the phenolic OH proton signal also confirms its deprotonation and bonding to the metal. ekb.eg

Table 3: Key Spectroscopic Data for Metal-Ligand Interaction

Spectroscopic Technique Key Observation Interpretation Reference(s)
IR Spectroscopy Shift in C=N stretching frequency. Coordination of azomethine nitrogen. ijcrt.org
IR Spectroscopy Disappearance of phenolic O-H band. Deprotonation and coordination of phenolic oxygen. ekb.eg
UV-Vis Spectroscopy Presence of d-d and LMCT bands. Information on coordination geometry. ekb.eg

| ¹H NMR Spectroscopy | Shift in azomethine proton signal. | Involvement of azomethine group in coordination. | ekb.eg |

This table is interactive and allows for sorting of the data.

Schiff base metal complexes are known for their catalytic activity in various organic reactions. nih.gov For example, copper(II) complexes have been evaluated for the catalytic oxidation of styrene. nih.gov Ruthenium(II) complexes with Schiff base ligands have shown effectiveness in the oxidation of alcohols. nih.gov While specific studies on the catalytic activity of complexes derived directly from this compound are not extensively detailed in the provided context, the broader class of these compounds shows significant potential. For instance, iron(III) and cobalt(II) Schiff base complexes have been used in ethylene (B1197577) polymerization. nih.gov

Metal Ion Chelation by this compound-N,N,N',N'-tetraacetic Acid (BAPTA)

This compound-N,N,N',N'-tetraacetic acid, commonly known as BAPTA, is a prominent derivative of this compound. nih.gov It is a polyamino carboxylic acid that functions as a highly selective chelating agent for calcium ions (Ca²⁺). wikipedia.orgdojindo.com

BAPTA exhibits a high affinity for Ca²⁺, with a dissociation constant (Kd) around 0.2 μM, and a significantly lower affinity for magnesium ions (Mg²⁺). wikipedia.orggoogle.com This high selectivity is a key feature that makes BAPTA a valuable tool in biological research for buffering intracellular Ca²⁺ concentrations. nih.gov The chelation process involves the binding of the calcium ion by the four carboxylate groups, the two amine nitrogens, and the two ether oxygens. wikipedia.org Unlike some other chelators, BAPTA's affinity for Ca²⁺ is relatively stable at physiological pH. dojindo.comgoogle.com

Solution Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the complexation of various metal ions with BAPTA. jsr.org These studies have shown that BAPTA forms 1:1 complexes with high affinity for several metal ions, not just Ca²⁺, with the notable exception of Mg²⁺. jsr.org The ¹H NMR spectra of BAPTA show significant changes in both the methylene (B1212753) and aromatic regions upon metal ion binding, providing spectroscopic signatures for different metal ions. jsr.org

Mechanisms of Calcium Ion Sequestration and Selectivity over Magnesium

The remarkable selectivity of BAPTA for Ca²⁺ over Mg²⁺ is a direct consequence of its molecular architecture. nih.gov The parent compound was rationally designed to create a binding cavity that is an ideal fit for the ionic radius of Ca²⁺ but is too large to hold the smaller Mg²⁺ ion snugly. ucsd.edu The chelation process involves the coordination of the calcium ion with eight donor atoms from the BAPTA molecule: the four carboxylate groups, the two tertiary amine nitrogens, and the two ether oxygens. wikipedia.org This forms a stable, decadentate complex. wikipedia.org

The introduction of aromatic rings into the backbone, replacing the more flexible aliphatic chains of EGTA, imparts a greater degree of rigidity to the BAPTA molecule. oup.com This pre-organized cavity minimizes the conformational changes required for ion binding, contributing to its rapid binding kinetics. thermofisher.com BAPTA binds and releases Ca²⁺ ions approximately 50 to 400 times faster than EGTA. thermofisher.commpbio.com

Furthermore, the electron-withdrawing nature of the phenoxy groups reduces the basicity of the adjacent nitrogen atoms. oup.com This results in the protonation of the carboxyl groups occurring at a much lower pH, making BAPTA's affinity for calcium relatively insensitive to pH changes within the typical physiological range. interchim.frsigmaaldrich.com This is a significant advantage over EGTA and EDTA, whose calcium binding is more dependent on pH. thermofisher.com The selectivity for Ca²⁺ over Mg²⁺ is exceptionally high, with a ratio of approximately 100,000:1. nih.govinterchim.fr This high selectivity is crucial for studying Ca²⁺-mediated processes in biological systems, where Mg²⁺ is typically present at much higher concentrations.

The affinity of BAPTA for Ca²⁺ can be fine-tuned by adding electron-donating or electron-withdrawing substituents to the benzene (B151609) rings. nih.govucsd.edu For instance, methyl groups increase the affinity for Ca²⁺, while bromine or fluorine atoms weaken it, allowing for the creation of a range of buffers for different calcium concentrations. ucsd.edunih.gov

BAPTA DerivativeDissociation Constant (Kd) for Ca2+Key Characteristics
BAPTA (parent)~110-160 nM nih.govinterchim.frHigh affinity, high selectivity for Ca2+ over Mg2+.
5,5'-Dimethyl BAPTA~40 nM ucsd.eduHigher affinity than parent BAPTA.
5,5'-Dibromo BAPTA~1.7 µM ucsd.eduLower affinity, useful for studying higher Ca2+ concentrations.
5,5'-Difluoro BAPTA (Fura-2)~65 µM open.ac.ukLower affinity, used in 19F NMR studies. interchim.fr

Complexation Behavior with Lanthanoid Ions and Other Metal Cations

While renowned for its calcium selectivity, BAPTA also forms complexes with a variety of other metal cations, including trivalent lanthanoid ions (Ln³⁺). oup.com Unlike chelators such as EGTA which show increased stability with heavier, smaller lanthanoids, BAPTA displays a novel stability sequence. oup.com It forms more stable complexes with lighter, larger lanthanoid ions, with the maximum stability observed for praseodymium (Pr³⁺). oup.com This behavior is attributed to BAPTA's relatively large and rigid cavity, which better accommodates the larger ionic radii of the early lanthanoids. oup.com The stability constants for heavier lanthanoids decrease as their smaller size leads to a poorer fit within the BAPTA binding pocket. oup.com

Beyond lanthanoids, BAPTA and its derivatives exhibit significant affinity for various other divalent and trivalent metal ions. thermofisher.com Notably, it binds to many heavy metal and transition metal ions with affinities that can be significantly higher than its affinity for Ca²⁺. These include zinc (Zn²⁺), cadmium (Cd²⁺), mercury (Hg²⁺), lead (Pb²⁺), and iron (Fe²⁺). thermofisher.comthermofisher.comnsf.gov For example, Zn²⁺ binds to most BAPTA-based indicators with substantially higher affinity than Ca²⁺. thermofisher.com This property is exploited in the development of fluorescent sensors for these specific metal ions. thermofisher.commdpi.com However, it also means that in biological systems, the presence of these other ions can potentially interfere with Ca²⁺ measurements if not accounted for. thermofisher.com

Lanthanoid Ion (Ln3+)Log KML with BAPTA oup.com
La10.08
Ce10.59
Pr10.82
Nd10.78
Sm10.72
Eu10.61
Gd10.41
Tb10.27
Dy10.16
Ho10.08
Er10.04
Tm10.02
Yb10.04
Lu9.94

Methodologies for Modulating Intracellular and Extracellular Metal Ion Levels in Research

BAPTA is a cornerstone for the experimental manipulation and measurement of Ca²⁺ in biological research, enabling scientists to probe the ion's role in countless cellular processes. mpbio.comopen.ac.uk Its utility stems from its ability to effectively buffer or "clamp" Ca²⁺ concentrations at specific levels, both inside cells and in extracellular solutions. interchim.frthermofisher.com

To modulate intracellular Ca²⁺, the membrane-impermeant BAPTA is chemically modified into its acetoxymethyl (AM) ester form, BAPTA-AM. tcichemicals.com This electrically neutral, lipid-soluble derivative can readily cross the cell membrane. interchim.fr Once inside the cytosol, ubiquitous intracellular esterase enzymes cleave the AM groups, trapping the now-active, membrane-impermeant BAPTA within the cell. interchim.frtcichemicals.com This technique allows researchers to load a high concentration of the chelator into cells, effectively buffering intracellular Ca²⁺ and preventing or attenuating Ca²⁺-dependent signaling cascades. open.ac.ukjneurosci.org This method has been instrumental in demonstrating the role of Ca²⁺ in processes like neurotransmitter release, muscle contraction, and gene expression. ucsd.edujneurosci.org

For controlling extracellular ion concentrations, the salt form of BAPTA (e.g., tetrapotassium salt) is simply dissolved in the experimental buffer to a desired concentration. mpbio.com This is often done to create "calcium buffers" with well-defined free Ca²⁺ concentrations, allowing for precise investigation of the effects of extracellular calcium on cellular function. interchim.fr

Furthermore, derivatives of BAPTA are fundamental to advanced methodologies for ion detection. Fluorescent indicators for calcium (like Fura-2, Indo-1, and Calcium Green) are structurally based on BAPTA. wikipedia.orgthermofisher.com These molecules exhibit a change in their fluorescent properties upon binding Ca²⁺, enabling the visualization and quantification of calcium dynamics in real-time using fluorescence microscopy. nih.gov More recently, fluorinated BAPTA derivatives, such as 5F-BAPTA, have been developed for use in ¹⁹F Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS). nih.govnih.gov These techniques allow for the non-invasive detection and imaging of metal ions like Ca²⁺ in deep tissues, opening new avenues for in vivo research. nih.gov

Applications in Advanced Materials and Polymer Science Research

1,2-Bis(o-aminophenoxy)ethane as a Monomer or Precursor in Polymer Synthesis

This compound serves as a diamine monomer in polycondensation reactions, primarily with dianhydrides or dicarboxylic acids, to produce a variety of advanced polymers. A common synthetic route is the two-step polycondensation method. This process typically involves the reaction of the diamine with a dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), to first form a soluble poly(amic acid) precursor. This intermediate is then converted into the final polyimide through thermal or chemical cyclodehydration. acs.orgcolab.ws

The flexible diether segment within the this compound monomer is instrumental in disrupting the chain packing and rigidity often associated with aromatic polymers. This structural feature is a key reason for its use as a starting material in the synthesis of more processable high-performance polymers. nih.govresearchgate.net Beyond polyimides, derivatives of this compound, such as this compound-N,N,N',N'-tetraacetic acid (BAPTA), are used to create functional copolymers through methods like electrochemical polymerization for specialized applications. researcher.life

Development of High-Performance Polyimides and Poly(amide-imide)s

Aromatic polyimides and poly(amide-imide)s are renowned for their exceptional thermal, mechanical, and chemical resistance. However, their practical application can be hindered by poor solubility and high processing temperatures. nih.govresearchgate.net The integration of monomers like this compound is a strategic approach to mitigate these challenges.

The primary design consideration when using this compound is to enhance the processability of aromatic polymers. The introduction of flexible ether (-O-) linkages into the polymer backbone is a well-established method to improve solubility and lower the glass transition temperature (Tg) and melt viscosity. nih.govresearchgate.net The ortho-catenation of the phenoxy groups in this compound introduces a kinked, non-linear geometry into the polymer chain, which further reduces interchain interactions and prevents dense packing, thereby improving solubility in organic solvents. acs.org

Research on poly(ether imide)s synthesized from bis(ether anhydride)s derived from catechol (which provides the ortho-linkage) demonstrates that the resulting polymers exhibit excellent processability and solubility in dipolar aprotic solvents and m-cresol. acs.org This enhanced processability allows for the formation of high-quality films and coatings. Furthermore, achieving a balance between flexibility and rigidity is crucial. While the ether linkages provide processability, the aromatic rings ensure that the polymer maintains high thermal stability. The choice of the corresponding dianhydride co-monomer also plays a critical role in fine-tuning the final properties of the polymer. tandfonline.com

The properties of polymers derived from this compound are directly correlated with their molecular structure, particularly the combination of the diamine with various dianhydrides.

Thermal Properties : Poly(ether imide)s prepared with this compound-related structures are noted for their excellent thermal stability. Studies on poly(ether imide)s with ortho-linked main-chain units show glass transition temperatures (Tg) in the range of 193 to 224 °C. acs.org These polymers are typically amorphous, a result of the non-linear structure imparted by the ortho-linked diamine which inhibits crystallization. acs.org The specific Tg and decomposition temperature are highly dependent on the rigidity of the dianhydride used in the polymerization. tandfonline.com

Solubility and Processability : The presence of the flexible ethylene (B1197577) dioxy bridge and the kinked ortho-linkages significantly enhances the solubility of the resulting polyimides. Many of these polymers are readily soluble in organic solvents like NMP, dimethylacetamide (DMAc), and m-cresol, which is a significant advantage for processing. acs.orgtandfonline.com

Mechanical Properties : The derived polymers can be cast into flexible and tough films, demonstrating good mechanical performance suitable for various applications in electronics and aerospace. vt.edu

The table below summarizes the properties of polyimides based on related flexible ether-bridged diamines, illustrating the impact of the dianhydride component.

Polymer SystemGlass Transition Temperature (Tg)Key PropertiesReference
Ortho-linked Poly(ether imide)s193-224 °CExcellent processability, soluble in aprotic solvents, amorphous structure. acs.org
Poly(amide-imide)s from APE* and Chiral DiacidsNot specifiedOptically active, good solubility in various organic solvents (NMP, DMAc, DMF, DMSO), thermally stable. scispace.com
Polyimide from PMDA/4-BDAF >420 °CSemicrystalline, exceptional thermal stability, high melting point (~470°C). kpi.ua
*APE: 1,2-bis[4,4'-aminophenoxy] ethane (B1197151), a para-isomer, used to illustrate poly(amide-imide) synthesis. scispace.comPMDA/4-BDAF: A rigid, high-Tg polyimide system shown for comparison of thermal properties. kpi.ua

Fabrication of Other Functional Polymeric Architectures and Composites

The versatility of this compound and its derivatives extends to the creation of specialized polymeric materials and composites with tailored functionalities.

Polymer-Clay Nanocomposites : The para-isomer of this compound has been used with 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) to synthesize polyimide/organoclay nanocomposites through in-situ polymerization. researchgate.net The organo-modified clay is dispersed within the polyimide matrix as it forms. This approach has been shown to enhance the thermal stability of the resulting composite films. researchgate.net The uniform dispersion of silicate (B1173343) layers can also improve the mechanical and barrier properties of the polymer matrix.

Copolymers for Sensing Applications : A derivative, this compound-N,N,N',N'-tetraacetic acid (BAPTA), has been integrated into a conductive polymer matrix. Specifically, it was copolymerized with 2,2'-bithiophene (B32781) to develop a potentiometric sensor for the selective detection of Ca²⁺ ions. researcher.life The BAPTA component provides highly selective calcium chelating properties, while the polymer matrix serves as a conductive transducer, resulting in a sensitive and effective sensor. researcher.life

Polymers for Biomedical Applications : In another advanced application, a derivative of this compound was used as a component in a drug delivery system. Specifically, 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid acetoxymethyl ester (BAPTA-AM), an intracellular calcium chelator, was loaded into nanoparticles made from a hyaluronic acid-bilirubin conjugate. nih.gov This system was designed for targeted delivery to treat acute kidney injury by scavenging overloaded intracellular calcium. nih.gov

Analytical Methodologies and Characterization Techniques

Chromatographic Quantification of 1,2-Bis(o-aminophenoxy)ethane Derivatives in Biological Matrices

The quantification of derivatives of this compound, such as 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA), in biological samples is essential for pharmacokinetic studies. Liquid chromatography, in its various configurations, serves as a primary tool for this purpose.

Liquid Chromatography with Ultraviolet (LC-UV) detection is a robust method employed for the determination of BAPTA free acid, a major metabolite of its tetra(actoxymethyl ester) (BAPTA-AM), in biological fluids. researchgate.net This technique is particularly suitable for samples where the analyte concentration is sufficiently high, such as in urine and feces. For analysis, sample preparation typically involves protein precipitation followed by liquid-liquid extraction to isolate the analyte from the complex biological matrix. researchgate.net The method's validation has demonstrated its utility in supporting comprehensive preclinical pharmacokinetic evaluations. researchgate.net

Table 1: Example Parameters for LC-UV Analysis of BAPTA Free Acid This table is interactive. You can sort and filter the data.

Parameter Description Source
Technique High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) researchgate.net
Analyte BAPTA free acid researchgate.net
Matrix Rat urine and feces researchgate.net
Sample Prep Protein precipitation, liquid-liquid extraction researchgate.net

| Application | Preclinical pharmacokinetic studies | researchgate.net |

For applications requiring higher sensitivity and selectivity, particularly for low concentrations in complex matrices like blood plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. unil.ch This technique combines the separation power of liquid chromatography with the precise detection and structural confirmation capabilities of mass spectrometry. measurlabs.com

In the analysis of BAPTA free acid in rat plasma, a validated LC-MS/MS method achieved a limit of quantitation of 5 ng/mL using a 0.1 mL plasma sample. researchgate.net The method demonstrated linearity over a concentration range of 5.0 to 500 ng/mL. researchgate.net Quantification is often performed using Selected Reaction Monitoring (SRM), which enhances specificity by monitoring a particular precursor-to-product ion transition. For instance, in the analysis of BAPTA-AM, the transition from m/z 765.15 to 647.25 was used for quantification. researchgate.net The high sensitivity and specificity of LC-MS/MS make it indispensable for detailed pharmacokinetic and metabolic studies. unil.ch

Table 2: Key Findings from LC-MS/MS Quantification of BAPTA Derivatives This table is interactive. You can sort and filter the data.

Analyte Matrix Limit of Quantitation (LOQ) Linear Range Ionization Mode Source
BAPTA free acid Rat Plasma 5 ng/mL 5.0-500 ng/mL Not Specified researchgate.net

Spectroscopic Characterization Techniques Applied to the Compound and its Complexes

Spectroscopic methods are fundamental in determining the molecular structure of this compound and its derivatives, especially Schiff base complexes. These techniques provide detailed information on the compound's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a powerful tool for the structural elucidation of these compounds in solution. tandfonline.comresearchgate.net The chemical shifts in the NMR spectrum provide detailed information about the chemical environment of each nucleus. In the characterization of Schiff base ligands derived from this compound, ¹H NMR spectra show characteristic signals for different types of protons. ijcrt.org For instance, upon complexation with a metal ion like Zn(II), significant changes are observed in both the methylene (B1212753) and aromatic regions of the ¹H NMR spectrum, confirming the coordination of the ligand to the metal. jsr.org The signal corresponding to the phenolic -OH proton in the free ligand disappears upon complexation, indicating deprotonation and coordination. ekb.eg

Table 3: ¹H NMR Chemical Shift Data (δ, ppm) for a Schiff Base Ligand (LH₂) Derived from 1,2-Bis(p-aminophenoxy)ethane and its Zn(II) Complex in DMSO-d₆ This table is interactive. You can sort and filter the data.

Proton Assignment Ligand (LH₂) Zn(II) Complex Source
-OH 13.48 (s, 2H) Disappeared ijcrt.org
HC=N 8.73 (s, 2H) Shifted ijcrt.org
Aromatic CH 7.32 (m, 14H) Shifted ijcrt.org
O-CH₂ 3.30 (s, 4H) Shifted ijcrt.org
Ph-CH₃ 2.4 (s, 6H) Shifted ijcrt.org

(s = singlet, m = multiplet)

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the molecule and its metal complexes. tandfonline.comresearchgate.netijcrt.org The spectra, typically recorded in solutions like DMF, reveal absorption bands corresponding to π→π* and n→π* transitions associated with the aromatic rings and the azomethine (C=N) group of Schiff base ligands. balikesir.edu.tr Upon the formation of metal complexes, shifts in the position and intensity of these bands are observed, which is indicative of ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center. ekb.eg This provides evidence for the coordination of the ligand to the metal ion. ijcrt.orgekb.eg

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule and for confirming the mode of coordination in metal complexes. tandfonline.comresearchgate.netijcrt.org In the IR spectrum of a Schiff base ligand derived from this compound, a broad band associated with the intramolecular hydrogen-bonded O-H group is typically observed. ijcrt.org A key indicator of complex formation is the disappearance of this O-H stretching band in the spectra of the metal complexes, signifying the deprotonation of the phenolic oxygen and its coordination to the metal ion. ijcrt.org Furthermore, the stretching vibration of the azomethine (C=N) group, a crucial coordinating site, shifts to a lower frequency upon complexation, confirming the involvement of the azomethine nitrogen in bonding with the metal. ijcrt.org

Table 4: Key IR Spectral Bands (cm⁻¹) for a Schiff Base Ligand and its Metal Complexes This table is interactive. You can sort and filter the data.

Functional Group Ligand Metal Complexes Interpretation of Change Source
O-H (phenolic) ~2892 Absent Deprotonation and coordination of oxygen ijcrt.org
C=N (azomethine) ~1627 1610-1620 Coordination of azomethine nitrogen to metal ijcrt.org

| C-O (phenolic) | ~1282 | 1279-1280 | Participation of phenolic oxygen in bonding | ijcrt.org |

Conductometric and Potentiometric Studies of Complex Stability

The stability of metal complexes formed with this compound and its derivatives is a critical area of study, providing insights into the ligand's coordination chemistry and selectivity for various metal ions. Conductometric and potentiometric titrations are two primary electrochemical methods employed to determine the stoichiometry and stability constants of these complexes in solution.

Conductometric Studies

Conductometric titration is a method based on the measurement of electrical conductivity of a solution during a titration. scienceready.com.au Changes in the concentration and mobility of ions upon the formation of a metal-ligand complex lead to distinct changes in the solution's conductivity. The equivalence point, indicating the stoichiometry of the complex, is identified at the sharp break in the titration curve.

Research has been conducted on the stability of complexes formed between metal ions and Schiff base derivatives of this compound. In one such study, the Schiff base N,N′-bis(salicylidene)-1,2-bis-(o-aminophenoxy)ethane (H₂L), derived from the condensation of 1,2-bis-(o-aminophenoxy)ethane with salicylaldehyde (B1680747), was used to study complex formation with Copper(II), Nickel(II), and Zinc(II). tandfonline.comresearchgate.net The stability constants (log Kₑ) for the complexation of Cu(NO₃)₂ and ZnCl₂ with the ligand were determined through conductometric measurements in different solvent systems, namely 80% dioxane/water and pure methanol (B129727). tandfonline.comresearchgate.net

The findings indicate that the stability of these complexes is influenced by the nature of the solvent and the metal ion. researchgate.net In an 80% dioxane-water mixture, the stability constants (log Kₑ) were found to increase in the order Ag(I) < Zn(II) < Cu(II), which is inversely related to their crystal radii. researchgate.net A separate study on a similar Schiff base derived from 1,2-bis(p-aminophenoxy)ethane reported that in 80% dioxane/water, the stability of complexes decreased in the order Cu(II) > Zn(II). tandfonline.com However, in pure methanol, the opposite trend was observed (Zn(II) > Cu(II)). tandfonline.com This reversal highlights the significant role of solvation effects on the cation and the resulting complex. researchgate.nettandfonline.com The mobility of the complexes, and thus the conductivity, is also dependent on these solvation effects. researchgate.net Molar conductance values for Fe(II), Zn(II), Cd(II), and Hg(II) complexes with (N,N)-bis-(salicylidine)-1,2-bis-(o-aminophenoxy) ethane (B1197151) in DMF solution indicated the complexes were non-electrolytic in nature. rdd.edu.iq

Table 1: Stability Constant (log Kₑ) Order of Metal Complexes with Schiff Base Derivatives of 1,2-Bis(aminophenoxy)ethane in Various Solvents

Metal IonSolvent SystemStability Order
Cu(II), Zn(II), Ag(I)80% Dioxane-WaterCu(II) > Zn(II) > Ag(I) researchgate.net
Cu(II), Zn(II)80% Dioxane-WaterCu(II) > Zn(II) tandfonline.com
Cu(II), Zn(II)MethanolZn(II) > Cu(II) tandfonline.com

This table is generated based on reported stability trends. Specific log Kₑ values were not detailed in the cited sources.

Potentiometric Studies

Potentiometric titrations, particularly pH-metric titrations, are a powerful technique for determining the protonation constants of a ligand and the stability constants of its metal complexes. londonmet.ac.uk The method involves monitoring the potential of a suitable electrode (often a pH electrode) as a titrant is added to the solution containing the ligand and metal ion.

Extensive potentiometric studies have been performed on this compound-N,N,N',N'-tetraacetic acid (BAPTA), a crucial derivative of this compound. oup.comoup.com The complexation equilibria of BAPTA with various divalent and lanthanoid metal ions were investigated at 25 °C in a solution with an ionic strength of 0.1 mol dm⁻³ KNO₃ using pH titration. oup.comoup.com

These studies determined the stability constants for a range of metal-BAPTA complexes. oup.com The results revealed a unique stability sequence for lanthanoid ions, with the highest stability observed for the Praseodymium(III) complex (Pr³⁺). oup.com This contrasts with ligands like EGTA, which typically show increased affinity for heavier lanthanoids. oup.com The distinct selectivity of BAPTA is attributed to its structural rigidity and the specific size of the coordination cavity created by its phenylene groups. oup.com In addition to the 1:1 metal-ligand complexes (ML), protonated species (MHL) were also observed and quantified in these systems. oup.com

Table 2: Logarithmic Stability Constants (log K) for Metal Complexes with BAPTA at 25°C and I=0.1 mol dm⁻³ KNO₃

Metal IonLog K (ML)
Mg²⁺1.77
Ca²⁺7.06
Sr²⁺5.31
Ba²⁺5.21
Mn²⁺5.17
Fe²⁺5.58
Co²⁺5.48
Ni²⁺5.92
Cu²⁺10.15
Zn²⁺8.04
Cd²⁺8.41
Pb²⁺10.96
La³⁺11.83
Pr³⁺12.35
Nd³⁺12.28
Sm³⁺12.06
Eu³⁺11.90
Gd³⁺11.64
Tb³⁺11.45
Dy³⁺11.31
Ho³⁺11.19
Er³⁺11.10
Tm³⁺11.02
Yb³⁺11.00
Lu³⁺10.92

Data sourced from studies on the complexation equilibria of BAPTA. oup.comoup.com

Biomedical and Biological Research Applications of 1,2 Bis O Aminophenoxy Ethane Derivatives

Research on Intracellular Calcium Dynamics and Signaling Pathways using BAPTA

BAPTA has become an indispensable tool for researchers studying the multifaceted roles of intracellular calcium. nih.gov Its high affinity and selectivity for Ca²⁺ over other cations like Mg²⁺, coupled with a rapid binding rate, make it an excellent buffer for controlling and investigating Ca²⁺-dependent signaling pathways. nih.govnih.gov

Design and Application of Calcium Indicators and Buffers.nih.govnih.govnih.gov

The development of BAPTA was a landmark in the rational design of biological chelators. nih.govnih.gov Unlike its predecessor EGTA, BAPTA's design, which replaces methylene (B1212753) links with benzene (B151609) rings, results in a lower sensitivity to pH changes and faster Ca²⁺ binding and release kinetics. nih.govinterchim.fr This structural innovation has allowed for the creation of a family of calcium buffers and indicators with varying affinities for Ca²⁺, achieved by adding electron-withdrawing or -releasing substituents to the aromatic rings. nih.gov

BAPTA and its derivatives are fundamental to the creation of fluorescent calcium indicators. nih.gov By coupling the BAPTA structure to a fluorophore, scientists have developed indicators like fura-2, fluo-3, and rhod-2, which exhibit spectral shifts or changes in fluorescence intensity upon binding to Ca²⁺. nih.gov These indicators allow for the real-time visualization and quantification of intracellular calcium fluctuations, revolutionizing the study of calcium signaling in living cells. nih.gov The acetoxymethyl (AM) ester form of BAPTA allows for its easy loading into cells, where intracellular esterases cleave the AM group, trapping the active chelator inside. nih.govinterchim.fr

Table 1: Properties of BAPTA and a Derivative

Compound Key Feature Dissociation Constant (Kd) for Ca²⁺ Application
BAPTA High selectivity for Ca²⁺ over Mg²⁺, fast kinetics ~110 nM Intracellular calcium buffering

Investigations into Calcium Overload Mechanisms and Intervention Strategies.frontiersin.org

Calcium overload is a key trigger in various pathological conditions, leading to cellular damage and death. nih.govnih.gov BAPTA is extensively used to study and mitigate the effects of calcium overload. By chelating excess intracellular Ca²⁺, BAPTA can prevent the activation of calcium-dependent degradative enzymes and protect cells from ionomycin-induced calcium deregulation. nih.govnih.gov In models of acute pancreatitis, BAPTA-AM has been shown to reduce intracellular Ca²⁺ overload, thereby suppressing oxidative stress and inflammatory responses. nih.gov Similarly, in iron overload-induced conditions, BAPTA-AM can protect against mitochondrial dysfunction and apoptosis in chondrocytes by inhibiting iron influx and subsequent reactive oxygen species (ROS) production. spandidos-publications.com

Modulation of Cellular Processes via Calcium Chelation

Calcium is a universal second messenger that regulates a vast array of cellular processes. nih.gov By buffering intracellular calcium, BAPTA has been instrumental in elucidating the role of Ca²⁺ in these processes. For instance, the use of BAPTA-AM has demonstrated the involvement of inward Ca²⁺ currents in mediating the behavioral effects of ethanol (B145695). nih.gov Pretreatment with BAPTA-AM was found to prevent ethanol-induced locomotor stimulation and reverse its hypnotic effects in a dose-dependent manner. nih.gov Furthermore, BAPTA has been used to investigate the role of calcium in complex cellular events such as endocytosis, demonstrating that chelation of intracellular calcium can affect the generation of synaptic vesicles from bulk endosomes. researchgate.net

Exploration of Therapeutic Potentials of BAPTA-Derived Agents

The ability of BAPTA to control intracellular calcium levels has prompted research into its therapeutic potential in various disease models characterized by calcium dysregulation.

Neuroprotective Applications in Cerebral Ischemia Models.nih.gov

While direct studies on cerebral ischemia are extensive, the principles of neuroprotection observed in other central nervous system injury models are highly relevant. In a model of severe spinal cord injury, local and immediate application of BAPTA was found to be strongly neuroprotective. nih.gov This neuroprotection is attributed to the attenuation of excitotoxicity and the reduction of neuronal apoptosis and reactive oxygen species (ROS) generation. nih.gov By enhancing the calcium buffering capacity of neurons, BAPTA can delay the onset of anoxic neurodegeneration. nih.gov These findings suggest a potential therapeutic avenue for conditions like cerebral ischemia where calcium overload is a key component of the injury cascade.

Table 2: Effects of BAPTA in an In Vitro Neuronal Damage Model

Parameter Control BAPTA-treated
Neuronal Apoptosis High Reduced
ROS Generation High Reduced

Targeted Delivery Systems for Calcium Chelators in Disease Models (e.g., Acute Kidney Injury).frontiersin.org

A significant challenge in utilizing BAPTA therapeutically is its systemic delivery and potential off-target effects. To address this, researchers are developing targeted delivery systems. frontiersin.org In models of acute kidney injury (AKI), a major cause of which is ischemia-reperfusion injury, nanotechnology-based drug delivery systems are being explored. nih.govacs.org For instance, a nanosystem for the co-delivery of BAPTA-AM and a hydrogen-producing drug has been developed. nih.gov This system is designed to collapse in the high glutathione (B108866) environment of the injured kidney, releasing the drugs to rapidly eliminate excess ROS and overloaded Ca²⁺. nih.gov Another approach involves the use of BAPTA-AM-loaded liposome (B1194612) nanoparticles, which have shown a renal-protective role in ischemia/reperfusion-induced AKI by exerting anti-apoptotic and antioxidant effects. nih.govresearchgate.net These targeted strategies hold promise for delivering calcium chelators specifically to diseased tissues, enhancing their therapeutic efficacy while minimizing systemic exposure. acs.org

Utility in Biochemical Assays and Enzymatic Studies

Derivatives of 1,2-Bis(o-aminophenoxy)ethane are foundational tools in biochemical and enzymatic research, primarily due to their remarkable ability to selectively chelate calcium ions (Ca²⁺). This characteristic allows researchers to precisely control calcium concentrations in experimental settings, thereby elucidating the roles of this critical second messenger in a vast array of enzymatic pathways and cellular processes. The parent compound for many of these derivatives is 1,2-Bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid, commonly known as BAPTA.

BAPTA and its analogues are highly valued for their selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), a feature that is crucial for dissecting specific Ca²⁺-dependent signaling events. mpbio.comthermofisher.com Compared to other common chelators like EDTA and EGTA, BAPTA's ability to bind and release calcium is significantly less dependent on pH and occurs at a much faster rate, making it ideal for studying rapid calcium dynamics in real-time. mpbio.comthermofisher.com The membrane-permeant acetoxymethyl ester form, BAPTA-AM, allows for the introduction of the chelator into living cells, where cellular esterases cleave the AM group, trapping the active BAPTA inside to buffer intracellular calcium concentrations. nih.govnih.gov

The application of these derivatives in biochemical assays extends to their use as fluorescent indicators. By modifying the core BAPTA structure, researchers have developed probes that exhibit a change in fluorescence upon binding to Ca²⁺. For example, BAPTA-Na₄ can be used to determine free Ca²⁺ levels by monitoring changes in its fluorescence emission spectrum. sigmaaldrich.com This principle allows for the quantitative measurement of calcium fluxes and the activity of enzymes that modulate calcium levels.

In enzymatic studies, BAPTA derivatives are frequently used to establish the calcium dependency of an enzyme or pathway. By introducing BAPTA to a system to sequester available Ca²⁺, researchers can observe whether a specific enzymatic activity is inhibited. This approach has been instrumental in understanding complex signaling cascades. For instance, studies have shown that intracellular BAPTA can directly inhibit the activity of the enzyme PFKFB3. nih.gov In other research, BAPTA-AM has been used to demonstrate that RANKL-induced differentiation of bone marrow macrophages is dependent on intracellular calcium, proceeding through the phosphorylation of ERK, Akt, and p38 MAPK pathways. nih.gov Similarly, the role of calcium in histamine (B1213489) receptor-mediated activity has been confirmed by using BAPTA-AM to chelate intracellular calcium and observe the resulting reduction in enzyme activity.

Furthermore, different analogues of BAPTA with varying affinities for Ca²⁺ are employed to investigate whether a biological effect is directly related to calcium chelation. Studies have utilized derivatives such as dimethyl-BAPTA (DM-BAPTA), difluoro-BAPTA (DF-BAPTA), and tetrafluoro-BAPTA (TF-BAPTA) to correlate the Ca²⁺-binding affinity with a specific cellular outcome, thereby confirming the role of calcium signaling in the process. nih.gov

Table 1: Properties of BAPTA as a Biochemical Tool

Property Description Research Application
High Selectivity Preferentially binds Ca²⁺ over other divalent cations like Mg²⁺. mpbio.comthermofisher.com Isolating and studying Ca²⁺-specific cellular signaling pathways without interference from Mg²⁺-dependent processes.
Fast Kinetics Binds and releases Ca²⁺ ions approximately 50-400 times faster than EGTA. mpbio.comthermofisher.com Monitoring and buffering rapid changes in intracellular Ca²⁺ concentration during signaling events like muscle contraction or neurotransmission.
pH Insensitivity Metal binding is much less sensitive to changes in pH compared to EDTA and EGTA. mpbio.comthermofisher.com Maintaining consistent Ca²⁺ buffering capacity in experiments where pH may fluctuate.

| Membrane Permeability (AM form) | The BAPTA-AM derivative can cross cell membranes, becoming trapped intracellularly after cleavage by esterases. nih.govnih.gov | Controlling and clamping intracellular Ca²⁺ levels in live cells to study the downstream effects on enzymatic pathways. |

Table 2: Application of this compound Derivatives in Enzymatic Studies

Derivative Target Enzyme/Process Research Finding
BAPTA PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3) BAPTA was found to directly inhibit the kinase activity of PFKFB3 in vitro. nih.gov
BAPTA-AM RANKL-induced signaling cascade Intracellular Ca²⁺ chelation by BAPTA-AM inhibited the phosphorylation of ERK1/2, Akt, and p38 MAPK, thus blocking osteoclast differentiation. nih.gov
BAPTA-AM Histamine receptor-mediated enzyme activity Treatment with BAPTA-AM reduced histamine-enhanced cathepsin B and E (CBE) activity, demonstrating the process's dependence on intracellular calcium.

| BAPTA | Cytosolic Ca²⁺-dependent processes | Used as a chelator to investigate the effects of methoxychlor (B150320) on cytosolic free Ca²⁺ concentrations and apoptosis in human hepatoma cells. scientificlabs.co.uk |

Table 3: Mentioned Chemical Compounds

Compound Name Abbreviation
This compound -
1,2-Bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid BAPTA
1,2-Bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid, acetoxymethyl ester BAPTA-AM
1,2-Bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid, tetrasodium (B8768297) salt BAPTA-Na₄
5,5'-dimethyl-1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid Dimethyl-BAPTA (DM-BAPTA)
5,5'-difluoro-1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid Difluoro-BAPTA (DF-BAPTA)
4,4',5,5'-tetrafluoro-1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid Tetrafluoro-BAPTA (TF-BAPTA)
Ethylenediaminetetraacetic acid EDTA
Ethylene (B1197577) glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid EGTA
Magnesium Mg²⁺
Calcium Ca²⁺

Future Research Directions and Emerging Areas of Inquiry

Novel Derivatizations for Enhanced Specificity and Functionality

The core structure of 1,2-bis(o-aminophenoxy)ethane is a scaffold ripe for chemical modification. A significant area of ongoing research involves the synthesis of novel derivatives to achieve enhanced specificity and tailored functionality, particularly in the realm of metal ion chelation and sensor technology.

A prominent example is the derivatization of this compound into this compound-N,N,N',N'-tetraacetic acid (BAPTA). researchgate.net BAPTA is a well-established calcium chelator that demonstrates high selectivity for Ca²⁺ over Mg²⁺, a crucial property for studying intracellular calcium signaling. researchgate.netmpbio.com Future work is focused on creating new BAPTA analogues. For instance, combining the BAPTA chelator with rhodamine dyes through a sulfonamide linkage has led to the development of semi-synthetic, cell-permeable, and fluorogenic calcium sensors. rsc.org This approach allows for the fine-tuning of the sensor's properties by modifying the dye component. rsc.org

Another major direction is the synthesis of Schiff base derivatives. These are typically formed through the condensation reaction of the amino groups of this compound with various aldehydes. researchgate.net These tetradentate Schiff base ligands can coordinate with a wide range of transition metal ions, including Cu(II), Ni(II), Co(II), and Zn(II), to form stable complexes. researchgate.netresearchgate.netresearchgate.netdicle.edu.tr Research into these metal complexes has revealed potential applications in catalysis and as sensors. The functional properties of these Schiff base complexes, such as their antioxidant or antiproliferative activities, can be systematically altered by changing the aldehyde used in the synthesis, thereby modifying the electronic and steric environment around the metal center. researchgate.net

Derivative TypeParent CompoundModificationEnhanced Functionality/Application
Calcium Chelator This compoundAddition of four carboxymethyl groups to the amino nitrogensHigh-selectivity Ca²⁺ binding (BAPTA) for biological studies. researchgate.netmpbio.com
Fluorescent Sensor BAPTALinkage to rhodamine dyes via sulfonamideCell-permeable, fluorogenic Ca²⁺ sensors. rsc.org
Schiff Base Ligand This compoundCondensation with salicylaldehyde (B1680747) or other aldehydesFormation of metal complexes (Cu, Ni, Co, Zn) with potential catalytic, antioxidant, and antiproliferative activities. researchgate.netresearchgate.net

Integration into Nanomaterial Design for Advanced Applications

The unique chelating and structural properties of this compound derivatives are being leveraged in the design of sophisticated nanomaterials for advanced biomedical and technological applications.

A key area of development is in targeted drug delivery systems. Researchers have successfully loaded 1,2-bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid acetoxymethyl ester (BAPTA-AM), a cell-permeable version of the calcium chelator, into reactive oxygen species (ROS)-responsive nanoparticles. acs.orgnih.gov These nanoparticles are constructed from a hyaluronic acid-bilirubin conjugate. acs.orgnih.gov In a rat model of acute kidney injury, these nanoparticles were shown to target the kidneys, release their BAPTA-AM payload in response to the high ROS levels characteristic of injured tissue, and alleviate cellular damage by chelating excess intracellular calcium. acs.orgnih.gov This work highlights a promising strategy for treating ischemia-reperfusion related diseases. acs.org

The incorporation of this compound derivatives into other nanostructures is also being explored. For example, the compound and its derivatives can be incorporated into dendrimers, which are highly branched, well-defined polymers. uminho.pt These nanostructures can serve as carriers for therapeutic agents. The integration of these chelating moieties into various nanoparticles opens up possibilities for creating "smart" materials that can respond to specific biological triggers, such as changes in metal ion concentrations or oxidative stress. acs.orgnih.gov

Nanomaterial SystemIncorporated DerivativeApplicationMechanism of Action
Hyaluronic Acid-Bilirubin Nanoparticles BAPTA-AMTherapy for Acute Kidney InjuryKidney-targeted delivery and ROS-responsive release of BAPTA-AM to reduce calcium overload and oxidative stress. acs.orgnih.gov
Dendrimer Nanoparticles 1,2-bis-(o-aminophenoxy) ethane-N,N,N',N'-tetraacetic acidDrug DeliveryEncapsulation and transport of therapeutic agents. uminho.pt

Computational Modeling and Simulation for Structure-Activity Relationship Prediction

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, guiding experimental design, and understanding complex structure-activity relationships. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are increasingly being applied to study this compound and its derivatives.

A key application of these models is the analysis of frontier molecular orbitals (HOMO and LUMO) and natural bond orbital (NBO) analysis. scirp.org This analysis helps in understanding the electronic structure, charge distribution, and intramolecular charge transfer possibilities within the molecule and its metal complexes. scirp.org By simulating how structural modifications affect these electronic properties, researchers can predict how derivatization will impact the molecule's function, such as its selectivity as a metal ion sensor or its reactivity as a catalyst. This predictive power accelerates the rational design of new compounds with desired characteristics, reducing the need for extensive trial-and-error synthesis and testing.

Sustainable Synthesis and Application Methodologies

As with all chemical manufacturing, there is a growing emphasis on developing greener and more sustainable methods for the synthesis and application of this compound and its precursors.

The traditional synthesis involves the reduction of 1,2-bis(o-nitrophenoxy)ethane. researchgate.net Research into more sustainable reduction methods is an active area. One established method involves the use of hydrazine (B178648) monohydrate in the presence of a palladium on carbon (Pd/C) catalyst, which is a common and efficient way to reduce nitro groups to amines. nih.gov Efforts to improve the synthesis of the nitro precursor are also underway. A patent describes an improved industrial process for preparing 1,2-bis-(2-nitrophenoxy)-ethane by reacting ethylene (B1197577) glycol with 2-chloronitrobenzene in dimethylacetamide, which is designed to produce a high-purity product in high yield with simpler filtration steps. google.com

Beyond the synthesis of the parent compound, research is also focused on developing milder and more efficient methods for its derivatization. For example, a recently reported method for the direct synthesis of arylsulfonamides from electron-rich aromatic compounds proceeds under mild conditions and tolerates a wide range of functional groups. rsc.org This method was successfully applied to a BAPTA-AM ester, demonstrating its potential for creating complex derivatives in a more sustainable fashion. rsc.org The development of such methodologies reduces waste, energy consumption, and the use of harsh reagents, aligning the application of this compound with the principles of green chemistry.

Q & A

Q. What synthetic methodologies are recommended for 1,2-Bis(o-aminophenoxy)ethane, and how can low yields be addressed?

Synthesis of ethane-bridged aromatic compounds often involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 1,2-Bis(diphenylphosphino)ethane are synthesized via reactions in liquid ammonia, though yields may be low (0.4% in one case) due to side reactions . To optimize yields:

  • Solvent selection : Use polar aprotic solvents (e.g., DMSO, DMF) to enhance reactivity.
  • Catalyst screening : Transition metal catalysts (e.g., Pd or Cu) can accelerate coupling reactions.
  • Temperature control : Gradual heating (60–80°C) prevents decomposition of sensitive intermediates.
  • Purification : Column chromatography or recrystallization from methanol/DMSO mixtures improves purity .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy : Analyze proton environments (e.g., aromatic protons at 6.5–8.0 ppm, NH2 groups at 2.3–3.5 ppm) to verify substitution patterns .
  • X-ray crystallography : Resolve bond angles and dihedral angles between aromatic rings (e.g., 41.6° in structurally similar ethane-bridged compounds) .
  • Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. How should solubility and stability be managed during experimental workflows?

  • Storage : Store under inert gas (N2/Ar) at 4°C to prevent oxidation or hydrolysis .
  • Solubility : Use DMSO or heated methanol for dissolution; avoid aqueous buffers unless stabilized by surfactants .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of this compound in oxidation reactions?

In catalytic systems (e.g., Cr(VI)-mediated oxidations), the ligand’s amino and ether groups act as electron donors, stabilizing transition states. Kinetic studies show a first-order dependency on catalyst concentration, suggesting rate-limiting coordination steps . Key strategies:

  • Kinetic profiling : Measure rate constants (kobs) under varying [catalyst] and pH.
  • Spectroscopic monitoring : Use UV-Vis or EPR to track intermediate formation .

Q. How can conflicting thermal stability data be resolved when incorporating this compound into polymer matrices?

In flame-retardant composites (e.g., wood-plastic hybrids), thermal stability depends on:

  • Additive synergy : Combining with nanoclay or metal hydroxides reduces heat release rates by 30–50% .
  • TGA-DSC analysis : Quantify decomposition temperatures and residual mass under N2/O2 atmospheres .

Q. What strategies validate the coordination behavior of this compound in transition metal complexes?

  • Single-crystal analysis : Resolve metal-ligand bond lengths (e.g., Pd–N/P distances ~2.0–2.3 Å) .
  • Magnetic susceptibility : Assess paramagnetic shifts in Cu(II) or Fe(III) complexes .
  • DFT calculations : Model electronic interactions between ligand orbitals and metal d-orbitals .

Q. How do environmental factors influence the degradation pathways of this compound?

Studies on brominated ethane derivatives suggest:

  • Photolysis : UV exposure cleaves C–O bonds, generating phenolic byproducts.
  • Hydrolysis : Acidic conditions promote ether bond cleavage (t1/2 ~24–48 hrs at pH 3) .
  • Microbial degradation : Screen soil/water microbiota for esterase activity to assess biodegradation .

Methodological Tables

Q. Table 1: Comparative Thermal Stability of Flame-Retardant Composites

AdditiveTotal Heat Release (MJ/m²)Residue (%)Reference
None (Control)1205
1,2-Bis(pentabromophenyl)ethane7518
Nanoclay + Mg(OH)26025

Q. Table 2: Reaction Optimization for Catalytic Oxidation

ConditionRate Constant (kobs ×10³ s⁻¹)Yield (%)Reference
[Catalyst] = 0.5 M2.145
[Catalyst] = 1.75 M5.878
pH 7 vs. pH 93.2 vs. 6.4

Key Recommendations for Researchers

  • Prioritize multivariate experimental design (e.g., DoE) to optimize synthesis and application parameters.
  • Cross-validate structural data using complementary techniques (X-ray, NMR, computational modeling).
  • Address contradictions in thermal/chemical stability by standardizing testing protocols (e.g., ISO 5660 for flammability).

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.